Relative Toxic Potency: Class-Level Reduction vs. Parent PA and Specific REP Value Differentiation
As a retronecine-type N-oxide (RET N-oxide-PA), 9-angeloylretronecine N-oxide belongs to a class of PAs that demonstrate significantly reduced intrinsic cytotoxicity compared to their parent retronecine-type PAs (RET-PAs) in primary hepatocyte models [1]. This class-wide difference is quantified by lower levels of generated pyrrole-protein adducts (PPAs), the key marker of metabolic activation and toxicity. However, the relative potency (REP) of a PA-N-oxide compared to its parent PA is not constant; it is a compound-specific value. For other PA-N-oxides, REP values at low human-relevant doses range from 0.68 to 0.92 [2].
| Evidence Dimension | Relative Hepatotoxic Potency (Cytotoxicity and PPA Formation) |
|---|---|
| Target Compound Data | Lower toxicity than RET-PAs (Class-level observation) |
| Comparator Or Baseline | Parent RET-PAs (e.g., 9-angeloylretronecine) |
| Quantified Difference | RET N-oxide-PAs are generally less toxic than RET-PAs and generate lower amounts of pyrrole-protein adducts (PPAs) [1]. For other PA-N-oxides, REP values vs. parent PA range from 0.68 to 0.92 at low doses [2]. |
| Conditions | Primary cultured mouse hepatocytes; PBK modeling of oral exposure |
Why This Matters
This evidence confirms that the N-oxide form cannot be used as a direct toxicological surrogate for its parent PA, and it establishes the necessity of using a compound-specific analytical standard for accurate quantification in safety assessments.
- [1] Yang, X., Wang, H., Huang, C., Lin, G., & Zheng, J. (2020). Protein cross-linking in primary cultured mouse hepatocytes by dehydropyrrolizidine alkaloids: Structure–toxicity relationship. Toxicon, 186, 4-11. View Source
- [2] Alhejji, Y., Widjaja, F., Tian, S., Hoekstra, T., Wesseling, S., & Rietjens, I. M. C. M. (2024). In vitro-in silico study on the influence of dose, fraction bioactivated and endpoint used on the relative potency value of pyrrolizidine alkaloid N-oxides compared to parent pyrrolizidine alkaloids. Current Research in Toxicology, 6, 100160. View Source
